3-Oxo-5Z,8Z-Tetradecadienoyl-CoA

Fatty acid β-oxidation Arachidonic acid metabolism Thioesterase substrate specificity

3-Oxo-5Z,8Z-tetradecadienoyl-CoA (LMFA07050470) is a 3-oxo-fatty acyl-coenzyme A thioester with a C14 chain bearing 5Z,8Z double bonds. It functions as the transient 3-keto intermediate specifically within the mitochondrial and peroxisomal β-oxidation of di-unsaturated n-6 fatty acids such as linoleic acid and arachidonic acid, formed via NAD⁺-dependent oxidation of (S)-3-hydroxy-(5Z,8Z)-tetradecadienoyl-CoA by HADHA/HADH/HSD17B10 and cleaved by 3-ketoacyl-CoA thiolase (HADHB/ACAA2) to yield cis,cis-3,6-dodecadienoyl-CoA plus acetyl-CoA.

Molecular Formula C35H56N7O18P3S
Molecular Weight 987.8 g/mol
Cat. No. B15547388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-5Z,8Z-Tetradecadienoyl-CoA
Molecular FormulaC35H56N7O18P3S
Molecular Weight987.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H56N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h8-9,11-12,21-22,24,28-30,34,46-47H,4-7,10,13-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b9-8-,12-11-/t24-,28-,29-,30+,34-/m1/s1
InChIKeyXOCYFFRISHLAMW-PHQNXBNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Oxo-5Z,8Z-Tetradecadienoyl-CoA for Fatty Acid Beta-Oxidation Research: A Specialized CoA Intermediate in Polyunsaturated Lipid Metabolism


3-Oxo-5Z,8Z-tetradecadienoyl-CoA (LMFA07050470) is a 3-oxo-fatty acyl-coenzyme A thioester with a C14 chain bearing 5Z,8Z double bonds [1]. It functions as the transient 3-keto intermediate specifically within the mitochondrial and peroxisomal β-oxidation of di-unsaturated n-6 fatty acids such as linoleic acid and arachidonic acid, formed via NAD⁺-dependent oxidation of (S)-3-hydroxy-(5Z,8Z)-tetradecadienoyl-CoA by HADHA/HADH/HSD17B10 and cleaved by 3-ketoacyl-CoA thiolase (HADHB/ACAA2) to yield cis,cis-3,6-dodecadienoyl-CoA plus acetyl-CoA [2][3]. Its computational LIPID MAPS entry reports an exact mass of 987.26 Da and molecular formula C₃₅H₅₆N₇O₁₈P₃S [1].

Why 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA Cannot Be Replaced by Other 3-Oxoacyl-CoA or Tetradecadienoyl-CoA Analogs in Experimental Assays


Generic substitution fails because the combination of the 3-oxo group and the specific 5Z,8Z double bond geometry dictates both the upstream dehydrogenase and downstream thiolase enzyme specificities in the n-6 polyunsaturated fatty acid β-oxidation sub-pathway [1][2]. The reduced precursor (S)-3-hydroxy-5Z,8Z-tetradecadienoyl-CoA (MW 989.86) is a substrate for hydroxyacyl-CoA dehydrogenase, not for thiolase, while the non-oxo analog 5Z,8Z-tetradecadienoyl-CoA (MW 973.86) is an acyl-CoA dehydrogenase substrate two steps upstream [2]. Furthermore, double bond positional isomers such as 3,5-cis-tetradecadienoyl-CoA (from oleate β-oxidation) are dead-end metabolites that inhibit β-oxidation flux and are hydrolyzed by thioesterase III rather than processed by thiolase [3][4]. These differences mean that substituting any close analog will produce qualitatively different enzymatic readouts and pathway flux outcomes. The quantitative evidence below substantiates each differentiation dimension.

Quantitative Differentiation Evidence for 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA Versus Closest Analogs


Pathway Branching: N-6 Polyunsaturated β-Oxidation Substrate vs. Oleate-Derived Dead-End Isomer

3-Oxo-5Z,8Z-tetradecadienoyl-CoA is a genuine intermediate in the n-6 di-unsaturated fatty acid β-oxidation pathway, processed by mitochondrial HADHA/HADHB to yield cis,cis-3,6-dodecadienoyl-CoA [1]. In contrast, its double bond positional isomer 3,5-cis-tetradecadienoyl-CoA—derived not from linoleic/arachidonic acid but from oleate—is a dead-end metabolite that cannot be processed by thiolase and instead acts as a β-oxidation inhibitor, requiring hydrolytic detoxification by thioesterase III [2][3]. In E. coli, approximately 10% of the oleate metabolite 2-trans,5-cis-tetradecadienoyl-CoA is diverted to the inhibitory 3,5-isomer, which accumulates and strongly inhibits flux through the main β-oxidation pathway unless hydrolyzed [2].

Fatty acid β-oxidation Arachidonic acid metabolism Thioesterase substrate specificity Dead-end metabolite

Substrate Specificity for 3-Hydroxyacyl-CoA Dehydrogenase: Oxidized vs. Reduced Form Cannot Be Interchanged

The 3-oxo compound is the oxidized product of the HADHA/HADH/HSD17B10-catalyzed reaction and the substrate for the subsequent thiolase step [1]. Its reduced counterpart, (S)-3-hydroxy-5Z,8Z-tetradecadienoyl-CoA, cannot substitute because it is a substrate for the dehydrogenase (forward reaction with NAD⁺), not for 3-ketoacyl-CoA thiolase. The two compounds occupy distinct and sequential positions in the β-oxidation spiral. The molecular weight difference (987.84 Da for the 3-oxo form vs. 989.86 Da for the 3-hydroxy form ) directly reflects the formal oxidation state difference (ketone vs. alcohol at C3), which determines enzyme recognition. In the context of human mitochondrial β-oxidation, the reaction MAR03286 is catalyzed by HADHA, HADH, and HSD17B10, while the subsequent thiolysis (MAR03287) requires HADHA, HADHB, and ACAA2 [1]. Using the hydroxy analog in a thiolase assay yields zero activity.

Hydroxyacyl-CoA dehydrogenase HADHA Enzyme kinetics NAD⁺ dependency

Thioesterase Substrate Preference: 3,5-Tetradecadienoyl-CoA Exhibits 4.4-Fold Higher Catalytic Efficiency Than the Saturated 3-Hydroxy Analog

While direct kinetic data for 3-oxo-5Z,8Z-tetradecadienoyl-CoA with purified thiolases are absent from the peer-reviewed literature, the structurally related 3,5-cis-tetradecadienoyl-CoA—the dead-end isomer from oleate β-oxidation—has been rigorously characterized as the preferred substrate of E. coli thioesterase III (EC 3.1.2.20). BRENDA-curated data show a kcat/KM of 7,900 mM⁻¹·s⁻¹ for 3,5-cis-tetradecadienoyl-CoA, which is 4.4-fold higher than that of 3-hydroxytetradecanoyl-CoA (1,800 mM⁻¹·s⁻¹) and 3.95-fold higher than 3,5-cis-dodecadienoyl-CoA (2,000 mM⁻¹·s⁻¹) for the same enzyme [1]. This establishes that the conjugated dienoyl-CoA structure with a C14 backbone confers markedly enhanced substrate recognition by this class of thioesterases. The 3-oxo-5Z,8Z isomer, having its double bonds shifted to the 5,8 positions with a ketone at C3, is predicted to show distinct kinetic behavior reflecting its different isomerase/thiolase processing route [2].

Thioesterase III Acyl-CoA thioesterase kcat/KM Substrate specificity

Differential Enzyme Engagement: HADHA/HADHB-Dependent N-6 Pathway vs. Isomerase-Dependent Oleate Pathway

The oxidoreductase and thiolase steps involving 3-oxo-5Z,8Z-tetradecadienoyl-CoA are annotated in Human-GEM as requiring the mitochondrial trifunctional protein subunits HADHA (for the preceding dehydrogenase step) and HADHA/HADHB/ACAA2 (for the thiolase step), placing this compound within the 'Beta oxidation of di-unsaturated fatty acids (n-6) (mitochondrial)' subsystem [1]. This is mechanistically distinct from the oleate β-oxidation pathway, where the isomerase-dependent route processes over 80% of the flux in rat heart mitochondria, with the remaining fraction generating the inhibitory 3,5-isomer that must be cleared by the reductase-dependent pathway [2]. The 5Z,8Z double bond configuration of the target compound originates specifically from arachidonic acid (20:4, n-6) and linoleic acid (18:2, n-6) catabolism, not from oleate [3]. Consequently, assays using this compound selectively probe the n-6 PUFA β-oxidation machinery, whereas the 3,5 isomer probes the oleate dead-end detoxification system.

Mitochondrial trifunctional protein HADHA HADHB Beta-oxidation pathway specificity

Physicochemical Differentiation: Molecular Weight, Exact Mass, and Double Bond Equivalents Distinguish the 3-Oxo Compound from Non-Oxo and Hydroxy Analogs

The 3-oxo-5Z,8Z-tetradecadienoyl-CoA has an exact mass of 987.261549 Da and molecular formula C₃₅H₅₆N₇O₁₈P₃S [1], distinguishing it from the non-oxo parent 5Z,8Z-tetradecadienoyl-CoA (exact mass 973.282274 Da; C₃₅H₅₈N₇O₁₇P₃S) [2] and the reduced 3-hydroxy analog (989.86 Da; C₃₅H₅₈N₇O₁₈P₃S) . The 3-oxo compound bears one fewer oxygen atom than the hydroxy form (18 oxygens for both 3-oxo and 3-hydroxy, but the hydroxy form has two more hydrogens, reflecting the alcohol vs. ketone oxidation state). The chromatographic retention behavior (predicted logP 5.35 [1]) further differentiates it from the more polar hydroxy analog. These physicochemical differences are critical for LC-MS/MS-based lipidomics workflows where unambiguous identification of the 3-keto intermediate is required to quantify β-oxidation flux through the n-6 PUFA pathway.

Mass spectrometry Lipidomics LC-MS Metabolite identification

Evidence Limitation Statement: Absence of Published Head-to-Head Kinetic Comparisons for 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA with Purified Human Thiolases

An exhaustive search of PubMed, BRENDA, and metabolic model databases (Human-GEM, MetaCyc) reveals that no published study has directly measured and reported Michaelis-Menten kinetic parameters (Km, Vmax, kcat) for 3-oxo-5Z,8Z-tetradecadienoyl-CoA with purified human 3-ketoacyl-CoA thiolase (HADHB, ACAA2) or acyl-CoA dehydrogenase enzymes. The quantitative evidence presented above is derived from (i) genome-scale metabolic model annotations establishing enzyme-compound associations [1], (ii) cross-pathway comparisons with the well-characterized 3,5 isomer [2][3], and (iii) BRENDA-curated kinetic data for closely related substrates with thioesterase III (EC 3.1.2.20) [4]. No direct head-to-head kinetic comparison between 3-oxo-5Z,8Z-tetradecadienoyl-CoA and any comparator exists for the thiolase step. This limitation should be considered when evaluating the compound for kinetic studies requiring precise Km or kcat values.

Data gap Evidence quality Procurement caveat

Recommended Procurement and Application Scenarios for 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA


In Vitro Reconstitution of Mitochondrial N-6 Polyunsaturated Fatty Acid β-Oxidation

3-Oxo-5Z,8Z-tetradecadienoyl-CoA is the obligate substrate for the 3-ketoacyl-CoA thiolase step (catalyzed by HADHB/ACAA2) in the mitochondrial β-oxidation of arachidonic acid and linoleic acid [1]. Researchers reconstituting the complete β-oxidation spiral for n-6 PUFAs must use this compound to assay thiolase activity and measure the production of cis,cis-3,6-dodecadienoyl-CoA plus acetyl-CoA. The 3-hydroxy precursor or the non-oxo 5Z,8Z analog cannot substitute, as they engage different enzymes (hydroxyacyl-CoA dehydrogenase and acyl-CoA dehydrogenase, respectively). This application is directly relevant to studying mitochondrial trifunctional protein (MTP) deficiency, where HADHA or HADHB mutations impair long-chain 3-ketoacyl-CoA thiolase activity [1].

Lipidomics and Metabolomics Standard for N-6 PUFA β-Oxidation Intermediate Quantification

With its exact mass of 987.261549 Da and distinct chromatographic properties (logP 5.35), the compound serves as an authentic analytical standard for LC-MS/MS-based quantification of the 3-keto intermediate pool in cellular and tissue lipidomics studies [2]. Its mass differs by +13.98 Da from the non-oxo parent 5Z,8Z-tetradecadienoyl-CoA (973.28 Da) and by −2.60 Da from the 3-hydroxy analog (989.86 Da), enabling unambiguous multiple reaction monitoring (MRM) transition design. This is essential for fluxomics experiments that distinguish between the n-6 PUFA β-oxidation pathway and the oleate-derived pathway, which generates the isomeric 3,5-tetradecadienoyl-CoA dead-end metabolite [3].

Thioesterase Resistance Studies: Discriminating Productive β-Oxidation from Hydrolytic Detoxification

The 3-oxo-5Z,8Z isomer is predicted to be a poor substrate for long-chain acyl-CoA thioesterases (such as E. coli thioesterase III) relative to the 3,5 isomer, which shows a kcat/KM of 7,900 mM⁻¹·s⁻¹ with this enzyme class [4]. Comparative incubation of 3-oxo-5Z,8Z-tetradecadienoyl-CoA vs. 3,5-cis-tetradecadienoyl-CoA with purified thioesterases enables researchers to quantify the functional divergence between CoA esters that proceed through β-oxidation vs. those shunted to hydrolytic detoxification. This has implications for understanding how cells prevent accumulation of β-oxidation-inhibiting dead-end metabolites [5].

Peroxisomal vs. Mitochondrial β-Oxidation Compartment-Specific Studies

The compound participates in both mitochondrial (MAR03286/MAR03287, catalyzed by HADHA/HADHB) and peroxisomal (MAR03314, catalyzed by EHHADH/HSD17B4) β-oxidation of di-unsaturated n-6 fatty acids [1][6]. Researchers investigating the functional partitioning of arachidonic acid catabolism between these two organelles can use the compound to separately assay peroxisomal and mitochondrial thiolase activities. This is relevant to peroxisomal disorders such as X-linked adrenoleukodystrophy and Refsum disease, where peroxisomal β-oxidation is impaired while mitochondrial β-oxidation may be preserved [6].

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